molecular formula C22H23N3O4S2 B2979379 (E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide CAS No. 342596-81-0

(E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide

Cat. No.: B2979379
CAS No.: 342596-81-0
M. Wt: 457.56
InChI Key: BNGNSMBNTURYPN-ZRDIBKRKSA-N
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Description

This compound features a benzo[d]thiazol-2-yl group attached via an acrylamide linker to a 4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl moiety.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-29-18-11-9-16(15-20(18)31(27,28)25-13-5-2-6-14-25)10-12-21(26)24-22-23-17-7-3-4-8-19(17)30-22/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,23,24,26)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGNSMBNTURYPN-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide is a derivative of benzothiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a benzothiazole moiety, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzothiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells.

Mechanism of Action:

  • Caspase Activation: The compound promotes the activation of caspases, leading to programmed cell death.
  • Cell Cycle Arrest: It induces G1 phase arrest, preventing cancer cells from progressing through the cell cycle.

Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins.

Study 1: Antimicrobial Efficacy

In a study published in Der Pharma Chemica, researchers synthesized several derivatives of benzothiazole and evaluated their antimicrobial activity. The results showed that compounds with piperidine substitutions exhibited enhanced activity against Gram-positive bacteria compared to standard antibiotics .

Study 2: Anticancer Potential

A study conducted by Zhang et al. demonstrated that a related compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways. The study highlighted the significance of benzothiazole derivatives in developing new anticancer agents .

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

(a) Substituent Variations on the Acrylamide Core
Compound Name Key Substituents Synthesis Yield Biological Activity
Target compound Benzo[d]thiazol-2-yl, 4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl Not reported Not explicitly stated (inference: potential prostaglandin E2 suppression based on analogs)
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) Benzo[d]thiazol-2-yl, 4-methoxyphenyl 16% Suppresses prostaglandin E2 generation
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide Cyano, 4-methoxyphenyl, thiazol-2-yl Not reported Not reported
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide Trifluoromethylbenzyl, phenyl Not reported Not reported

Key Observations :

  • The target compound’s piperidin-1-ylsulfonyl group distinguishes it from 9b, replacing a simple methoxy group. This modification likely improves solubility and target binding due to sulfonamide’s polar nature .
  • Compared to the cyano-substituted analog in , the benzo[d]thiazole core in the target compound may enhance π-π stacking interactions in biological systems .

Electronic and Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound is electron-donating, while the sulfonamide is weakly electron-withdrawing. This balance may fine-tune electronic effects on the acrylamide’s reactivity and binding .

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